Methyl I-oxo-2-naphthalenepentanoate

Description

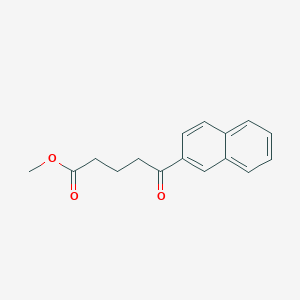

Methyl 1-oxo-2-naphthalenepentanoate is a naphthalene-derived ester characterized by a pentanoate chain with a ketone group at the 1-position and a methyl ester moiety. Its structure combines aromaticity (naphthalene core) with polar functional groups (ketone and ester), influencing its physicochemical properties and reactivity.

Properties

CAS No. |

13672-49-6 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

methyl 5-naphthalen-2-yl-5-oxopentanoate |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)8-4-7-15(17)14-10-9-12-5-2-3-6-13(12)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3 |

InChI Key |

AGBABMLTIAXQST-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl I-oxo-2-naphthalenepentanoate can be achieved through several methods. One common approach involves the reaction of naphthalene derivatives with pentanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification and oxidation .

Industrial Production Methods

Industrial production of Methyl I-oxo-2-naphthalenepentanoate often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl I-oxo-2-naphthalenepentanoate undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl I-oxo-2-naphthalenepentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl I-oxo-2-naphthalenepentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural features with several classes of chemicals:

Unlike methylnaphthalenes, which are simpler hydrocarbons, the ester and ketone groups in Methyl 1-oxo-2-naphthalenepentanoate may increase solubility in polar solvents and alter toxicity profiles .

Diterpenic Acid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester): These esters, isolated from plant resins, share the ester functional group but lack the naphthalene moiety. Their biological activity (e.g., antimicrobial properties) is linked to diterpene backbones, whereas Methyl 1-oxo-2-naphthalenepentanoate’s naphthalene system may confer distinct reactivity or photostability .

Methyl Salicylate and Methyl Butanoate: Simple esters like methyl salicylate (aromatic) and methyl butanoate (aliphatic) exhibit volatility and low molecular weights compared to Methyl 1-oxo-2-naphthalenepentanoate. The latter’s extended pentanoate chain and naphthalene core likely reduce volatility and increase persistence in environmental matrices .

Physicochemical Properties (Inferred)

*Estimates based on structural analogs due to lack of direct data.

Research Findings and Mechanistic Insights

Metabolism and Toxicity: Methylnaphthalenes undergo cytochrome P450-mediated oxidation, producing reactive intermediates that deplete glutathione and cause pulmonary toxicity. Ester hydrolysis (via carboxylesterases) could generate 1-oxo-2-naphthalenepentanoic acid, a metabolite with unknown biological activity. This pathway is absent in methylnaphthalenes .

Environmental Persistence :

- The compound’s aromaticity and ester group suggest moderate persistence in soil and water, similar to methyl salicylate but greater than methylnaphthalenes due to reduced volatility .

Research Gaps: No direct toxicological or environmental fate studies were identified in the evidence. Comparative analyses with methylnaphthalenes and diterpenic esters are speculative but highlight the need for targeted investigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.